3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine
Description
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6-position and a pyridine ring at the 3-position
Properties
IUPAC Name |
6-bromo-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMSVASTWWYZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the formation of the triazolopyridine core followed by bromination and subsequent coupling with pyridine. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . The reaction conditions include the use of dry toluene as a solvent and heating at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazolopyridine core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazolopyridine core.
Scientific Research Applications
Medicinal Chemistry
The compound 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridine} is part of a broader class of triazole derivatives that have shown promising biological activities. Research indicates that derivatives of triazolo-pyridines exhibit significant anti-tumor activity. For instance, studies have demonstrated that compounds similar to 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridine} can inhibit cancer cell growth in various cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with low IC50 values (concentration required to inhibit cell growth by 50%) .
Anti-Tumor Activity
Research has highlighted the anti-tumor potential of triazolo-pyridine derivatives. In particular, compounds with similar structures have been found to exhibit potent activity against multiple cancer types. For example, one derivative showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . This suggests that 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridine} could be developed into a therapeutic agent for treating various cancers.
Indoleamine 2,3-Dioxygenase 1 Inhibition
Another significant application of 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridine} is its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 inhibitors are being explored for their ability to enhance immune responses in cancer therapy . The development of triazolo-pyridine derivatives targeting IDO1 could represent a novel approach in immunotherapy.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of triazolo-pyridine derivatives has been critical in optimizing their pharmacological properties. Modifications at specific positions on the triazole ring can significantly influence biological activity and selectivity for target enzymes . For example, substituents such as trifluoromethyl groups have been shown to enhance binding affinity and potency against certain targets .
Comprehensive Data Table
The following table summarizes key findings related to the applications and biological activities of 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridine} and related compounds:
| Compound | Target | IC50 Value (μM) | Activity |
|---|---|---|---|
| 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridine} | A549 (Lung Cancer) | 0.83 | Anti-tumor |
| MCF-7 (Breast Cancer) | 0.15 | Anti-tumor | |
| HeLa (Cervical Cancer) | 2.85 | Anti-tumor | |
| c-Met Kinase | 48 nM | Inhibitor | |
| IDO1 | Sub-micromolar | Immunotherapy potential |
Case Studies
Several case studies have documented the efficacy of triazolo-pyridine derivatives in preclinical models:
- Case Study 1 : A study evaluated a series of triazolo-pyridine compounds for their anti-cancer properties using A549 and MCF-7 cell lines. Results indicated that specific modifications led to enhanced cytotoxicity and selectivity for cancer cells over normal cells .
- Case Study 2 : Another research effort focused on the development of IDO1 inhibitors based on the triazolo-pyridine scaffold. The study reported improved metabolic stability and selectivity compared to existing IDO1 inhibitors .
Mechanism of Action
The mechanism of action of 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can act as a binding motif, facilitating interactions with active sites or allosteric sites of target proteins. This can lead to inhibition or modulation of the target’s activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .
Biological Activity
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : CHBrN
- Molecular Weight : 198.02 g/mol
- CAS Number : 108281-79-4
Biological Activity Overview
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The bromine substitution is believed to enhance these activities by influencing the compound's interaction with biological targets.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. For instance:
- Mechanism of Action : The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in cancer immune evasion. By inhibiting IDO1, it can enhance T-cell responses against tumors .
-
Case Study Findings :
- In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines including A375 and MCF-7 with IC values in the low micromolar range (approximately 10 μM) .
- Another study reported that derivatives of this compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of NF-kB signaling .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases:
- Research Findings : In models of inflammation, treatment with this compound resulted in decreased levels of TNFα and IL-6, indicating its role in modulating inflammatory responses .
Antimicrobial Properties
Emerging data suggest that compounds related to this compound possess antimicrobial properties:
- Activity Against Pathogens : Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances binding affinity to target enzymes |
| Triazole Ring | Essential for interaction with heme-containing enzymes |
| Pyridine Moiety | Contributes to the overall stability and solubility |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine?
- Methodological Answer : The compound is synthesized primarily via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature achieves a 73% yield through intramolecular ring closure . Alternatively, modified Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) form the triazole ring, as demonstrated in a 62% yield synthesis of a closely related bromo-triazolopyridine derivative . Key steps include hydrazine intermediate preparation, bromine introduction (via electrophilic substitution or pre-functionalized precursors), and purification via silica gel chromatography.
Q. How is the bromine substituent utilized in downstream functionalization?
- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions. Palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh3)₄ at 130°C replaces Br with a cyano group, as shown in and . Suzuki-Miyaura coupling with aryl boronic acids could introduce diverse substituents. Reaction optimization requires balancing catalyst loading (e.g., 5 mol% Pd), ligand selection, and solvent (DMF or THF) to minimize side reactions like dehalogenation.
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : The triazole proton resonates at δ 8.5–9.5 ppm, while pyridine protons appear at δ 7.5–8.5 ppm. Bromine induces deshielding in adjacent carbons (e.g., C-6 at δ 116–122 ppm) .
- MS : ESI+ confirms molecular weight (e.g., m/z 274.9932 for C₁₁H₇BrN₄) .
- X-ray crystallography : Used in to resolve bond angles and confirm fused-ring geometry .
Advanced Research Questions
Q. How can researchers resolve yield discrepancies in oxidative cyclization methods?
- Methodological Answer : Yield variations (e.g., 62% vs. 73% in and ) arise from oxidant efficiency, solvent polarity, and purification protocols. Systematic optimization via Design of Experiments (DoE) should test:
- Oxidants : NaOCl (eco-friendly, 73% yield) vs. CrO3 (toxic, higher yields but hazardous) .
- Solvents : Ethanol (green solvent) vs. acetonitrile (higher polarity, faster kinetics).
- Workup : Alumina plug filtration () vs. recrystallization .
Q. What strategies enhance regioselectivity in triazolopyridine functionalization?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electron-withdrawing groups (e.g., Br at C-6) direct electrophilic substitution to C-3 .
- Ligand design : Bulky ligands (e.g., XPhos) in Pd catalysis favor coupling at less hindered positions .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics (e.g., 30 min at 130°C in ) .
Q. How can computational models guide therapeutic development of triazolopyridines?
- Methodological Answer :
- 3D-QSAR : Predicts herbicidal activity by correlating substituent hydrophobicity (e.g., 4-propylphenyl) with weed inhibition (50% at 37.5 g/ha) .
- Molecular docking : Screens antimalarial derivatives (e.g., sulfonamide hybrids in ) against Plasmodium falciparum enzymes .
- DFT calculations : Models electronic effects of substituents (e.g., CN vs. CF₃) on binding affinity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
